Cyanomethyl dodecyl carbonotrithioate

Vue d'ensemble

Description

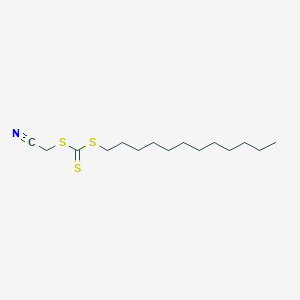

Cyanomethyl dodecyl carbonotrithioate, also known as S-cyanomethyl-S-dodecyltrithiocarbonate, is a chemical compound with the molecular formula C15H27NS3 and a molecular weight of 317.58 g/mol . This compound is primarily used as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization, which is a type of controlled radical polymerization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyanomethyl dodecyl carbonotrithioate can be synthesized through a reaction involving dodecane thiol and potassium phosphate. The reaction is typically carried out by stirring dodecane thiol with potassium phosphate for one hour . The resulting product is then purified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Core Reaction Mechanism: RAFT Polymerization

The compound facilitates RAFT polymerization by undergoing reversible chain transfer with growing polymer radicals. The mechanism involves:

-

Initiation : A thermal initiator (e.g., AIBN) generates free radicals.

-

Chain Transfer : The RAFT agent transfers its thiocarbonylthio (TCT) group to the growing polymer chain, forming a dormant macro-RAFT species.

-

Reversible Termination : The TCT end group undergoes reversible addition-fragmentation with polymer radicals, ensuring controlled growth .

Key Advantages :

-

Enables synthesis of polymers with low polydispersity index (Ð < 1.1) for activated monomers like acrylates .

-

Allows precise tuning of polymer molecular weight via stoichiometric control of the RAFT agent .

Homopolymerizations

| Monomer | Initiator | Solvent | Temperature (°C) | Đ | Ref |

|---|---|---|---|---|---|

| DMAm | AIBN | Acetonitrile | 75 | 1.1 | |

| MA | ACHN | Microwave | 100 | <1.1 | |

| VAc | ACHN | Microwave | 100 | Higher |

Notes :

-

DMAm (N,N-dimethylacrylamide) : Achieved controlled polymerization with cyanomethyl dodecyl trithiocarbonate at 75°C, yielding RAFT-terminated PDMAm for macro-RAFT agents .

-

Methyl acrylate (MA) : Demonstrated excellent control (Ð < 1.1) under microwave-assisted conditions .

-

Vinyl acetate (VAc) : Higher dispersity observed, attributed to slower reinitiation of the RAFT agent .

Block Copolymerizations

| Monomer Sequence | Morphology | Application | Ref |

|---|---|---|---|

| PNIPAM-b -PBA-b -P4VP | Core-shell-corona micelles | pH-/temperature-responsive materials | |

| PGMA-b -PHPMA-b -PBzMA | Worm-like/spherical structures | Emulsion stabilization |

Mechanism :

-

The RAFT agent remains attached to the polymer chain, enabling sequential monomer additions. For example, in PNIPAM-b -PBA-b -P4VP, the RAFT agent initiates the first block (PNIPAM), then transfers to PBA and P4VP, forming a triblock copolymer with controlled architecture .

Solvent and Temperature

-

Acetonitrile : Common solvent for RAFT polymerization due to its compatibility with hydrophilic monomers like DMAm .

-

Temperature : Optimal control achieved at 75–100°C , balancing initiator efficiency and side reactions .

Initiator Compatibility

-

AIBN : Widely used for thermal initiation, particularly in acetonitrile-based systems .

-

ACHN : Microwave-compatible initiator enabling rapid polymerization of methyl acrylate .

Structural and Analytical Data

| Property | Value | Method | Ref |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₇NS₃ | - | |

| Melting Point | 29–33°C | DSC | |

| Purity | ≥98.0% | HPLC | |

| End-group fidelity (L) | 0.96 | NMR |

Applications De Recherche Scientifique

RAFT Polymerization

CDTTC serves as an effective CTA in RAFT polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. This method is advantageous for creating complex polymer architectures such as block copolymers and terpolymers.

Case Study : A study demonstrated the use of CDTTC for synthesizing linear ABC-type triblock terpolymers. The resulting polymers exhibited unique self-assembly properties, forming core-shell-corona micelles in aqueous solutions. The ability to manipulate the degree of polymerization allowed for tailored properties suitable for biomedical applications .

| Property | Result |

|---|---|

| Degree of Polymerization | Controlled via [CTA]:[I] ratio |

| Self-Assembly Behavior | Core-shell-corona micelles |

| Applications | Drug delivery systems |

Synthesis of Functional Polymers

CDTTC has been utilized to create functional polymers with specific properties, including antimicrobial activity and responsiveness to environmental stimuli. For instance, polymers synthesized with CDTTC have shown potential in applications like drug delivery and coatings.

Case Study : Research indicated that terpolymers produced using CDTTC displayed significant antimicrobial properties against various pathogens, making them suitable for medical applications .

Modification of Polymer Properties

The incorporation of CDTTC into polymer formulations can enhance mechanical properties and thermal stability. This modification is crucial for developing materials used in demanding environments.

Data Table: Properties of Polymers Modified with CDTTC

| Polymer Type | Mechanical Strength | Thermal Stability |

|---|---|---|

| Polyacrylamide | Increased | Enhanced |

| Poly(N-isopropylacrylamide) | Improved | Higher |

Recent Advances

Recent studies have focused on optimizing the use of CDTTC in various polymerization processes. Innovations include:

- Eco-friendly Synthesis : Research has explored the synthesis of acrylamide monomers derived from plant oils using CDTTC, promoting sustainable practices in polymer production .

- Nanostructured Materials : The ability to create nanostructured materials through controlled polymerization techniques has opened avenues for advanced applications in electronics and nanotechnology.

Mécanisme D'action

The mechanism of action of cyanomethyl dodecyl carbonotrithioate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, allowing for the controlled growth of polymer chains. The molecular targets and pathways involved include the radical intermediates formed during polymerization, which interact with the this compound to regulate the polymerization process .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to cyanomethyl dodecyl carbonotrithioate include:

- 2-Cyano-2-propyl dodecyl trithiocarbonate

- 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid

- 2-Cyano-2-propyl benzodithioate

Uniqueness

This compound is unique in its ability to provide precise control over polymerization processes, allowing for the synthesis of polymers with specific molecular weights and architectures. This makes it particularly valuable in applications where precise control over polymer properties is required .

Activité Biologique

Cyanomethyl dodecyl carbonotrithioate (CDTTC) is a compound that has garnered interest in various fields, particularly in polymer chemistry and drug delivery systems. Its unique structure allows it to function effectively as a chain transfer agent (CTA) in reversible addition-fragmentation chain transfer (RAFT) polymerization. This article explores the biological activity of CDTTC, including its synthesis, properties, and applications.

Molecular Structure:

- Molecular Formula: C15H27NS3

- Molecular Weight: 317.57658 g/mol

- CAS Number: 796045-97-1

CDTTC is synthesized through a series of chemical reactions involving thiocarbonyl compounds, which are essential for its role as a CTA in polymerization processes. The compound's structure features a dodecyl group that enhances its solubility in organic solvents, making it suitable for various applications in drug delivery and materials science .

CDTTC operates primarily as a CTA in RAFT polymerization, which allows for controlled radical polymerization. This mechanism enables the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices (PDIs). The presence of the trithiocarbonate group facilitates the transfer of radicals during the polymerization process, leading to high molecular weight polymers with specific functionalities .

Antimicrobial Properties

Recent studies have indicated that CDTTC and its derivatives exhibit significant antimicrobial activity. For instance, polymers synthesized using CDTTC as a CTA have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The degree of polymerization and the architecture of the resulting copolymers play a crucial role in their antimicrobial efficacy .

Drug Delivery Applications

CDTTC has been explored for use in drug delivery systems due to its ability to form stable nanoparticles. These nanoparticles can encapsulate therapeutic agents, enhancing their solubility and bioavailability. Research has demonstrated that CDTTC-based formulations can improve the pharmacokinetics of drugs such as ribavirin, broadening their therapeutic window while minimizing side effects associated with free drug administration .

Case Studies

-

Polymer Synthesis and Characterization:

A study conducted on the synthesis of poly(N,N-dimethylacrylamide) using CDTTC as a CTA revealed that the resulting polymers exhibited controlled molecular weights and low PDIs. The research highlighted the versatility of CDTTC in synthesizing block copolymers that can be tailored for specific applications . -

Antiviral Activity:

Another investigation into CDTTC's potential as a carrier for antiviral drugs showed promising results. When conjugated with ribavirin, the polymeric prodrug demonstrated enhanced antiviral activity against hepatitis C virus in vitro, suggesting that CDTTC could be pivotal in developing effective antiviral therapies .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 317.57658 g/mol |

| Molecular Formula | C15H27NS3 |

| CAS Number | 796045-97-1 |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Drug Delivery Efficacy | Enhanced bioavailability of ribavirin |

Q & A

Basic Research Questions

Q. What is the role of cyanomethyl dodecyl carbonotrithioate in reversible addition-fragmentation chain transfer (RAFT) polymerization?

this compound acts as a RAFT agent, enabling controlled radical polymerization by mediating chain transfer and termination. It stabilizes propagating radicals through a reversible chain-transfer mechanism, allowing precise control over polymer molecular weight and dispersity. Methodologically, its efficacy depends on monomer compatibility (e.g., styrenics or acrylates) and reaction conditions (temperature, solvent polarity) .

Q. How should researchers synthesize and characterize this compound for polymerization studies?

Synthesis typically involves nucleophilic substitution between sodium trithiocarbonate and alkyl halides. Post-synthesis, purity (≥97%) is verified via HPLC or GC-MS, while structural confirmation relies on -NMR (e.g., signals at δ 3.5–4.0 ppm for methylene groups adjacent to the trithiocarbonate moiety) and FT-IR (C=S stretch at ~1050 cm) .

Q. What are the critical storage and handling protocols for this compound?

Store at 2–8°C in amber vials to prevent photodegradation. Handling requires nitrile gloves (tested against EN 374 standards), lab coats, and fume hoods. Avoid contact with oxidizers or moisture to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in polymer molecular weight distributions when using this RAFT agent?

Dispersity () >1.2 may indicate poor chain transfer efficiency. Optimize initiator-to-RAFT agent ratios (e.g., 1:5 for acrylates) or reduce reaction temperature (e.g., 60°C for styrene). Validate via SEC-MALS and kinetic studies to identify side reactions (e.g., hydrolysis of the trithiocarbonate group under acidic conditions) .

Q. What mechanistic insights can be gained from studying the fragmentation kinetics of this compound in RAFT?

Time-resolved ESR or MALDI-TOF can track radical intermediates during the pre-equilibrium phase. For example, the fragmentation rate coefficient () for this agent in methyl methacrylate polymerization is ~10 L·mols at 70°C, influencing the balance between chain growth and termination .

Q. How does structural modification of the dodecyl chain impact its performance as a RAFT agent?

Comparative studies with shorter-chain analogs (e.g., cyanomethyl hexyl carbonotrithioate) reveal that longer alkyl chains (C12) enhance solubility in nonpolar monomers (e.g., styrene) but reduce activity in polar solvents like DMF. Kinetic data (e.g., / ratios) should be cross-validated using stopped-flow NMR .

Q. Methodological Considerations

Q. What analytical techniques are recommended for quantifying residual this compound in polymer matrices?

Use LC-UV (λ = 305 nm) with a C18 column and acetonitrile/water gradient. For trace analysis (<1 ppm), employ LC-MS/MS with MRM transitions (e.g., m/z 318 → 85 for quantification) .

Q. How to design a kinetic study to evaluate chain-transfer constants (CtrC_{tr}Ctr) for this agent?

Conduct pseudo-bulk polymerizations with varying [RAFT]/[monomer] ratios. Plot vs. [RAFT]/[M] to calculate via the Mayo equation. Validate with offline -NMR to track monomer conversion .

Q. Safety and Regulatory Compliance

Q. What are the ecotoxicological implications of this compound in lab waste streams?

While data are limited, its high log (~5.2) suggests bioaccumulation potential. Follow OECD 301F guidelines for biodegradability testing and neutralize waste with 10% NaOH before disposal .

Propriétés

IUPAC Name |

2-dodecylsulfanylcarbothioylsulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NS3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15(17)19-14-12-16/h2-11,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUIKGRSOJEVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=S)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647153 | |

| Record name | Cyanomethyl dodecyl carbonotrithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796045-97-1 | |

| Record name | Cyanomethyl dodecyl carbonotrithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanomethyl Dodecyl Trithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.